molecular formula C4H7NO B3243158 (NE)-N-(cyclopropylmethylidene)hydroxylamine CAS No. 154813-08-8

(NE)-N-(cyclopropylmethylidene)hydroxylamine

Cat. No.: B3243158
CAS No.: 154813-08-8
M. Wt: 85.1 g/mol
InChI Key: XQDANBKPALOMEF-HWKANZROSA-N
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Description

Hydroxylamine is a reducing agent that is routinely used for the deacetylation of SATA to form free sulfhydryls . It’s also used for cleavage of protein cross-linkers that contain carbonyl groups and for mutagenesis of plasmid DNA .


Synthesis Analysis

The synthesis of hydroxylamine has been studied in different molecular solvents and in ionic liquids . A method has been proposed for rapid determination of trace amounts of hydroxylamine based on the reaction of hydroxylamine with iodate in acidic media .


Molecular Structure Analysis

The molecular structure of hydroxylamine is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .


Chemical Reactions Analysis

The reaction between nitriles and hydroxylamine yielding amidoximes has been studied in different molecular solvents and in ionic liquids . The reaction of neutral red by the produced nitrite ion was used to monitor the reaction spectrophotometrically .


Physical And Chemical Properties Analysis

The physical and chemical properties of hydroxylamine depend on its state and the conditions under which it is examined . For example, in its solid state, it forms white crystalline powder .

Mechanism of Action

The mechanism of action of hydroxylamine in reactions is complex and depends on the specific reaction conditions . For example, in the reaction with nitric oxide, different decomposition pathways can be initiated by hydrogen ion and hydroxide ion .

Safety and Hazards

Hydroxylamine is a mutagenic and carcinogenic substance, ranking high on the list of environmental contaminants . It has been involved in two incidents since 1999 because of its thermal instability and incompatibility .

Future Directions

Future research on hydroxylamine could focus on improving its synthesis methods, understanding its reaction mechanisms, and developing safer handling procedures . For example, the addition of hydroxylamine to certain reactions has been shown to improve the reduction efficiency .

Properties

IUPAC Name

(NE)-N-(cyclopropylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c6-5-3-4-1-2-4/h3-4,6H,1-2H2/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDANBKPALOMEF-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66291-30-3
Record name N-(cyclopropylmethylidene)hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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